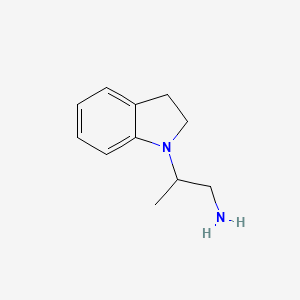

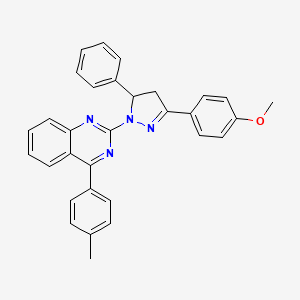

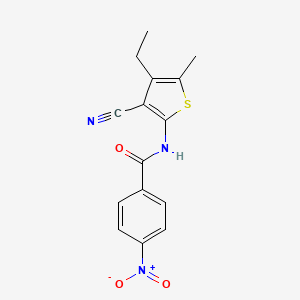

2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline is a useful research compound. Its molecular formula is C31H26N4O and its molecular weight is 470.576. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-tubercular Agents

Compounds similar to the specified chemical structure have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain derivatives exhibited significant anti-tubercular activity, demonstrating their potential as therapeutic agents against tuberculosis. In vitro cytotoxicity data indicated that the most active compounds are safe, as their minimum inhibitory concentration (MIC) values are much lower than their cytotoxic values (Maurya et al., 2013).

Neurological Disorder Agents

Pyrazolo[1,5-c]quinazolines, closely related to the queried chemical structure, have shown potential against neurological disorders. The synthesis of these compounds under mild conditions suggests their applicability in developing treatments for neurological conditions, with studies highlighting their molecular structure and supramolecular assembly that could be beneficial in therapeutic settings (Quiroga et al., 2015).

Cardiovascular Therapeutics

Quinazoline derivatives have been explored for their selective inhibitory activity towards cyclic GMP phosphodiesterase (cGMP-PDE), a key enzyme in cardiovascular function. These compounds, by inhibiting cGMP-PDE, could potentially be used to treat cardiovascular diseases by dilating coronary arteries and increasing intracellular cGMP levels without affecting cAMP levels, showcasing their specificity and potential therapeutic benefits (Takase et al., 1994).

Synthetic Methodologies

The direct oxidative coupling of phenylazoles with internal alkynes, facilitated by rhodium catalysts and copper oxidants, involves the regioselective cleavages of multiple C-H bonds. This methodology can lead to the synthesis of complex aromatic compounds, including those related to the specified chemical structure, offering a pathway for creating fluorescent materials and potential pharmaceuticals (Umeda et al., 2011).

Antimicrobial Activity

Newly synthesized quinazoline and quinoxaline derivatives, including pyrazoline residues, have shown substantial in vitro antimicrobial activity against various bacterial and fungal strains. This highlights the broad-spectrum antimicrobial potential of these compounds, which could be leveraged in the development of new antimicrobial agents (Kumar et al., 2014).

Corrosion Inhibition

Quinazoline derivatives have been studied for their role in corrosion inhibition, particularly for mild steel in acidic mediums. These studies offer insights into the protective capabilities of such compounds, suggesting their utility in industrial applications where corrosion resistance is crucial (Saraswat & Yadav, 2020).

特性

IUPAC Name |

2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N4O/c1-21-12-14-24(15-13-21)30-26-10-6-7-11-27(26)32-31(33-30)35-29(23-8-4-3-5-9-23)20-28(34-35)22-16-18-25(36-2)19-17-22/h3-19,29H,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXOHCVFGFRYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![[1-(4-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2985781.png)

![5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2985784.png)

![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2985789.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)